

The Structural and Functional Landscape of PTP Inhibitor III: A Technical Guide

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Compound of Interest

Compound Name: *PTP Inhibitor III*

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Abstract

Protein Tyrosine Phosphatase (PTP) Inhibitor III, also known by its chemical name α -Bromo-4-(carboxymethoxy)acetophenone, is a pivotal tool in the study of protein tyrosine phosphatase function. Its unique properties as a cell-permeable, broad-range, and photoreversible covalent inhibitor make it a versatile molecule for probing the roles of PTPs in cellular signaling. This technical guide provides an in-depth overview of the structural features, mechanism of action, and experimental considerations for utilizing **PTP Inhibitor III** in research and drug development.

Core Structural Features and Properties

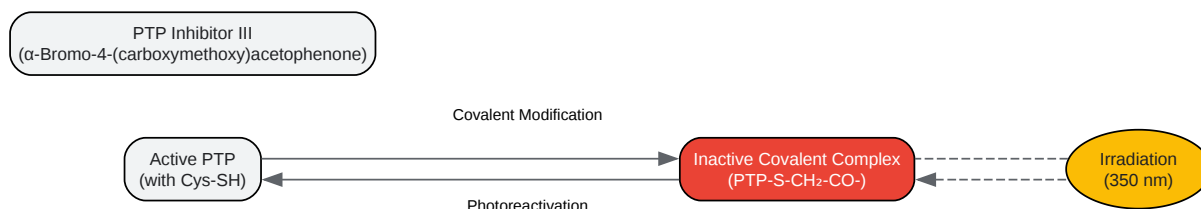
PTP Inhibitor III is an α -haloacetophenone derivative with a molecular formula of $C_{10}H_9BrO_4$ and a molecular weight of 273.1 g/mol ^{[1][2]} Its structure is characterized by a central acetophenone core, substituted with a bromine atom at the alpha position and a carboxymethoxy group at the para position of the phenyl ring.

Property	Value	Reference
Chemical Name	α -Bromo-4-(carboxymethoxy)acetophenone	[1][2]
Alternate Name	2-[4-(2-bromoacetyl)phenoxy]-acetic acid	[3]
CAS Number	29936-81-0	[1][2]
Molecular Formula	C ₁₀ H ₉ BrO ₄	[1][2]
Molecular Weight	273.1	[1][2]
Purity	≥90% to ≥95% (lot-dependent)	[1][4]
Appearance	Crystalline solid	[4]
Cell Permeability	Yes	[1][3]

Mechanism of Action: Photoreversible Covalent Inhibition

PTP Inhibitor III functions as a covalent inhibitor by targeting the active site of PTPs.[5][6] The electrophilic α -carbon of the acetophenone moiety is susceptible to nucleophilic attack by the catalytic cysteine residue within the PTP active site, leading to the formation of a stable covalent bond.[7] This covalent modification inactivates the enzyme.

A key and distinguishing feature of **PTP Inhibitor III** is the photoreversibility of its inhibitory action.[3][8] Upon irradiation with light at a wavelength of 350 nm, the covalent bond between the inhibitor and the enzyme can be cleaved, restoring the phosphatase activity.[3] This property allows for precise temporal and spatial control over PTP inhibition in experimental systems.



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Mechanism of Photoreversible Covalent Inhibition.

Quantitative Inhibitory Data

PTP Inhibitor III is characterized as a broad-range PTP inhibitor.[1][2] However, comprehensive quantitative data across a wide panel of PTPs is limited in the public domain. The available data primarily focuses on its interaction with SHP-1.

Target PTP	Inhibition Constant (K _i)	Reference
SHP-1	184 μM	[3]

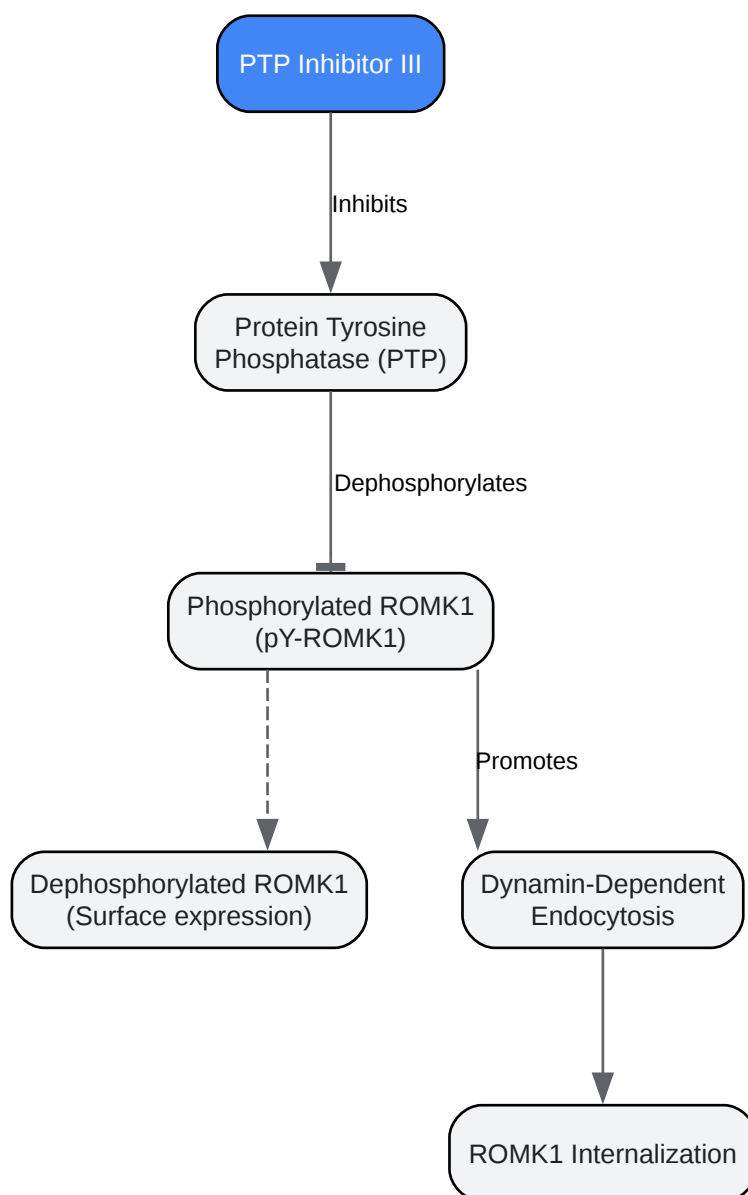
Further studies are required to fully characterize the inhibitory profile of **PTP Inhibitor III** against a broader range of protein tyrosine phosphatases.

Impact on Cellular Signaling

By inhibiting PTPs, **PTP Inhibitor III** can modulate various cellular signaling cascades that are regulated by tyrosine phosphorylation. PTPs are crucial negative regulators of signaling pathways initiated by protein tyrosine kinases (PTKs).[1] Therefore, inhibition of PTPs generally leads to an increase in tyrosine phosphorylation of substrate proteins, thereby amplifying or prolonging downstream signaling events. For instance, inhibition of PTPs has been shown to affect the phosphorylation status of key signaling molecules and receptor trafficking.

One documented cellular effect of PTP inhibition is the stimulation of dynamin-dependent endocytosis of channels like the renal outer medullary potassium channel 1 (ROMK1).[9]

Inhibiting PTPs leads to increased ROMK1 phosphorylation, which in turn promotes its internalization from the cell surface.[9]



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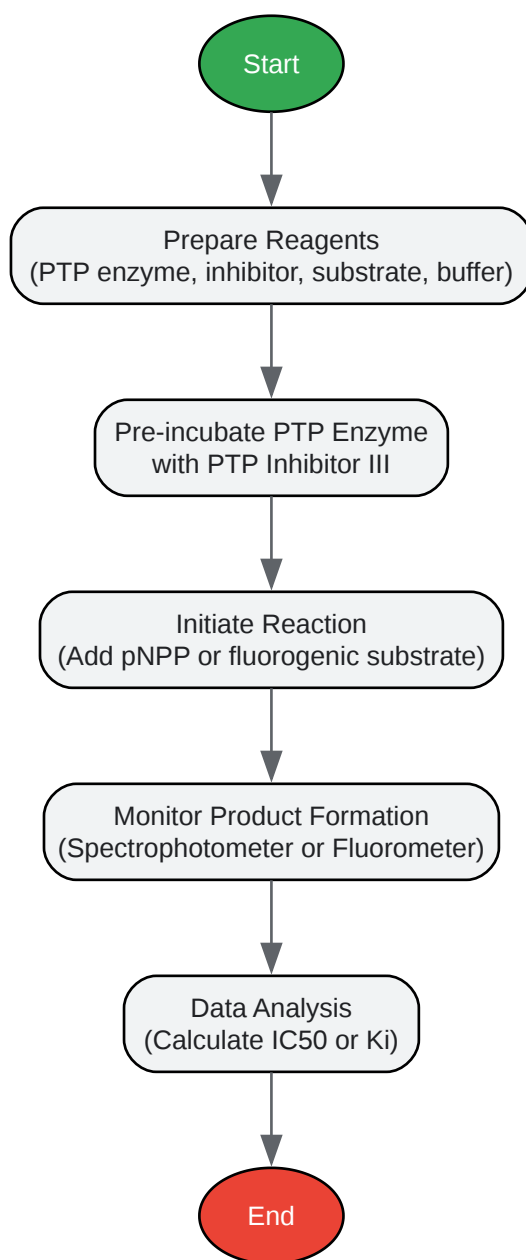
Effect of **PTP Inhibitor III** on ROMK1 Trafficking.

Experimental Protocols

In Vitro PTP Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of **PTP Inhibitor III** against a specific PTP using a chromogenic or fluorogenic substrate.

Workflow:



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Workflow for In Vitro PTP Inhibition Assay.

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of **PTP Inhibitor III** in a suitable organic solvent such as DMSO or ethanol.^[1]
 - Dilute the recombinant PTP enzyme to the desired concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, containing 0.1% BSA and 1 mM DTT).
 - Prepare a stock solution of a PTP substrate, such as p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate.
- Assay Procedure:
 - In a 96-well plate, add the assay buffer to each well.
 - Add varying concentrations of **PTP Inhibitor III** to the wells. Include a vehicle control (e.g., DMSO) for baseline activity.
 - Add the diluted PTP enzyme to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the PTP substrate to all wells.
 - Monitor the dephosphorylation of the substrate over time by measuring the absorbance (for pNPP) or fluorescence at the appropriate wavelength.
- Data Analysis:
 - Calculate the initial reaction velocities for each inhibitor concentration.
 - Plot the percentage of PTP activity against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Photoreactivation of Inhibited PTP

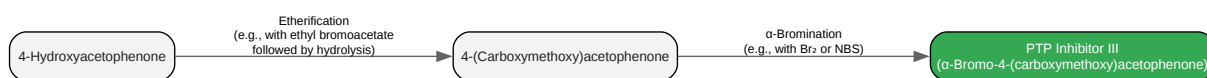
This protocol describes the procedure to reverse the covalent inhibition of a PTP by **PTP Inhibitor III** using UV light.

Methodology:

- Inhibition:
 - Incubate the target PTP with an inhibitory concentration of **PTP Inhibitor III** as described in the in vitro inhibition assay protocol to achieve covalent modification.
- Photoreactivation:
 - Expose the solution containing the inhibited PTP to a UV light source with a wavelength of 350 nm. The duration and intensity of the exposure may need to be optimized.
- Activity Measurement:
 - Following irradiation, measure the enzymatic activity of the PTP using the in vitro inhibition assay protocol.
 - Compare the activity of the irradiated sample to that of the non-irradiated inhibited sample and the uninhibited control to determine the extent of photoreactivation.

Synthesis Outline

The synthesis of **PTP Inhibitor III**, α -Bromo-4-(carboxymethoxy)acetophenone, can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the etherification of 4-hydroxyacetophenone followed by bromination at the α -position.



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